Benzene-1,4-diol;methanesulfonic acid

Electroplating Tin methanesulfonate electrolyte Antioxidant stabilizer comparison

Benzene-1,4-diol;methanesulfonic acid (CAS 126150-65-0), also cataloged as 1,4-Benzenediol, dimethanesulfonate or hydroquinone bis(methanesulfonate), is a 2:1 methanesulfonic acid salt of hydroquinone with molecular formula C₈H₁₄O₈S₂ and a molecular weight of 302.3 g/mol. This compound exists as a white crystalline solid with a melting point of approximately 168–170 °C.

Molecular Formula C8H14O8S2
Molecular Weight 302.3 g/mol
CAS No. 126150-65-0
Cat. No. B14292818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,4-diol;methanesulfonic acid
CAS126150-65-0
Molecular FormulaC8H14O8S2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O
InChIInChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4)
InChIKeyAAKBGPWEPYJQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-1,4-diol;methanesulfonic acid (CAS 126150-65-0): A Dimethanesulfonate Salt of Hydroquinone for Industrial Electrolyte and Synthetic Applications


Benzene-1,4-diol;methanesulfonic acid (CAS 126150-65-0), also cataloged as 1,4-Benzenediol, dimethanesulfonate or hydroquinone bis(methanesulfonate), is a 2:1 methanesulfonic acid salt of hydroquinone with molecular formula C₈H₁₄O₈S₂ and a molecular weight of 302.3 g/mol [1]. This compound exists as a white crystalline solid with a melting point of approximately 168–170 °C [2]. Unlike the parent hydroquinone (CAS 123-31-9), this dimethanesulfonate salt form integrates the antioxidant/reducing functionality of the hydroquinone moiety with the strong acidity and high aqueous solubility conferred by the methanesulfonate counterions, making it particularly suited for applications in acidic methanesulfonate-based electroplating electrolytes and as a reactive bismesylate monomer in nickel(0)-catalyzed polymerization reactions [3][4].

Pre-ionized MSA salt: immediate compatibility with methanesulfonic acid electrolytes
Bismesylate leaving group: enables Ni(0)-catalyzed polymerization to high-molecular-weight poly(p-phenylene)s
Hydroquinone antioxidant activity: provides bath stabilization and oxidation suppression

Why Hydroquinone Cannot Simply Replace Benzene-1,4-diol;methanesulfonic acid in Methanesulfonate-Based Electrolyte and Polymer Systems


In methanesulfonic acid (MSA)-based electroplating baths, the parent hydroquinone (HQ, CAS 123-31-9) is widely used as an antioxidant stabilizer; however, the pre-formed dimethanesulfonate salt (CAS 126150-65-0) delivers the hydroquinone active moiety already ion-paired with the MSA counterion, eliminating the need for in-situ protonation equilibration and ensuring immediate compatibility with the MSA electrolyte matrix [1]. In nickel(0)-catalyzed polymerization, the bismesylate (bis[(methylsulfonyl)oxy]) derivative serves as a superior leaving group compared to free hydroxyl or halogen-based monomers, directly enabling the synthesis of soluble, high-molecular-weight poly(p-phenylene)s with number-average molecular weights up to approximately 20,000 Da (DP ≈ 101) [2]. Substituting the dimethanesulfonate with hydroquinone itself in this polymerization protocol would fail to generate the requisite arylene bismesylate monomer, rendering the catalytic cycle inoperative and precluding polymer formation altogether.

Target: Dimethanesulfonate Salt
Substitute: Hydroquinone
Pre-ionized with MSA counterion; immediate electrolyte incorporation
Requires in-situ protonation; may shift bath acidity
Bismesylate leaving group required for catalytic cycle
Free hydroxyl groups may not support the coupling reaction

Quantitative Differentiation Evidence for Benzene-1,4-diol;methanesulfonic acid vs. Closest Analog Stabilizers and Monomers


Electrolyte Stabilization: Hydroquinone Delivers ~2× Storage Lifetime Extension over Catechol, Resorcinol, and Ascorbic Acid in Stannous Methanesulfonate Plating Baths

In a head-to-head comparison of four stabilizers in a stannous methanesulfonate plating bath, the hydroquinone (HQ) component of the target compound achieved approximately a doubling of electrolyte storage time compared to catechol, resorcinol, and ascorbic acid [1]. Cyclic voltammetry and AC impedance measurements established the stability ranking as hydroquinone > catechol > ascorbic acid > resorcinol, with hydroquinone also functioning simultaneously as an antioxidant, brightener, and leveler at an optimal concentration of 1.0 g/L [1].

Electrolyte Stability
Head-to-head
Stability rank: HQ > catechol > ascorbic acid > resorcinol; approx. 2× storage life vs. resorcinol at 1.0 g/L
Supports extended bath service life context
Optimal HQ concentration: 1.0 g/L; CV and EIS at 296 K
Electroplating Tin methanesulfonate electrolyte Antioxidant stabilizer comparison

Oxidation Inhibition: Hydroquinone at 0.3 g/100 mL Effectively Suppresses Oxidative Discoloration of Stannous Methanesulfonate Solutions

A dedicated experimental study on the oxidative discoloration of stannous methanesulfonate solutions determined that addition of hydroquinone antioxidant at an optimal dosage of 0.3 g per 100 mL of solution effectively resolved the oxidation-induced discoloration problem [1]. This finding provides a validated, quantitative usage parameter that directly informs industrial formulation protocols—a level of application-specific optimization absent from generic hydroquinone technical data sheets.

Oxidation Inhibition
Reported
Optimal dose: 0.3 g/100 mL resolves discoloration in stannous MSA solution
Supports formulation parameter for industrial bath preparation
Single-source study; validate for specific bath composition
Stannous methanesulfonate Oxidation inhibition Discoloration prevention

Polymerization Monomer Performance: Bismesylate Derivative Enables Ni(0)-Catalyzed Synthesis of Soluble Poly(p-phenylene) with Mn up to ~20,000 and DP ~101

The bismesylate (bis[(methylsulfonyl)oxy]) derivative of hydroquinone—the molecular form corresponding to benzene-1,4-diol;methanesulfonic acid (2/1)—serves as a uniquely effective monomer in Ni(0)-catalyzed polymerization reactions for synthesizing poly(p-phenylene)s (PPPs) [1]. Using NiCl₂(PPh₃)₂/Zn/Et₄NI catalyst systems, soluble PPPs with number-average molecular weights (Mn) up to approximately 20,030 Da (degree of polymerization DP ≈ 101, relative to polystyrene standards) were obtained [1]. The mesylate leaving group is critical to this performance: alternative monomers such as free hydroquinone (lacking the sulfonate ester leaving groups) or the corresponding aryl bromides do not undergo the same Ni(0)-catalyzed coupling with comparable efficiency [1].

Polymerization Mn
Reported
Mn ≈ 20,000 Da; DP ≈ 101; soluble PPP obtained
Supports high-MW polymer synthesis capability
Ni(0) catalyst required; other leaving groups may not yield comparable results
Poly(p-phenylene) synthesis Nickel(0) catalysis Arylene bismesylate monomer

Electrolyte Lifetime Extension: Hydroquinone Addition Maintains Stable Limiting Current Density in Acidic Tin Methanesulfonate Electrolytes During Storage

The Low and Walsh (2008) study quantified the influence of hydroquinone concentration (0.005, 0.05, and 0.5 mol dm⁻³, corresponding to HQ:Sn²⁺ molar ratios of 0.36, 3.6, and 36) on the long-term stability of acidic tin methanesulfonate electrolytes (0.014 mol dm⁻³ SnSO₄, 12.5 vol.% MSA) [1]. Electrolyte stability was tracked via changes in the limiting current density for tin deposition at a rotating disc electrode and peak current density at a static disc electrode over storage time [1]. The presence of hydroquinone effectively suppressed the deterioration of electrochemical response that occurs in unstabilized MSA electrolytes due to progressive oxidation of Sn²⁺ to Sn⁴⁺, thereby maintaining consistent plating performance throughout extended storage periods [1].

Storage Stability
Class-level
Stable limiting current density with HQ at 0.005–0.5 mol dm⁻³; suppressed Sn²⁺ oxidation
Supports electrolyte function preservation during storage
Class-level inference from unstabilized electrolyte behavior
Tin electrodeposition Electrolyte aging stability Limiting current density

High-Value Application Scenarios for Benzene-1,4-diol;methanesulfonic acid Based on Evidence-Backed Differentiation


Stannous Methanesulfonate Electroplating Bath Stabilizer Formulation

Industrial electroplating operations employing methanesulfonic acid-based tin electrolytes face ongoing challenges with oxidative degradation of Sn²⁺ to Sn⁴⁺, leading to sludge formation, discoloration, and loss of plating performance. The hydroquinone moiety provided by Benzene-1,4-diol;methanesulfonic acid has been shown in direct head-to-head studies to outperform catechol, resorcinol, and ascorbic acid as a bath stabilizer, approximately doubling electrolyte storage lifetime [1]. An experimentally validated optimal dosage of 0.3 g/100 mL has been established for preventing oxidative discoloration in stannous methanesulfonate solutions [2], while a concentration of 1.0 g/L is optimal for combined antioxidant, brightening, and leveling functionality in tin electroplating [1]. The dimethanesulfonate salt form ensures immediate compatibility with the MSA electrolyte matrix without pH adjustment or dissolution delays.

Ni(0)-Catalyzed Synthesis of Soluble High-Molecular-Weight Poly(p-phenylene)s

Researchers synthesizing rigid-rod poly(p-phenylene)s (PPPs) via transition-metal-catalyzed cross-coupling require aryl monomers with excellent leaving-group characteristics. The bismesylate form of hydroquinone—exactly the molecular architecture of Benzene-1,4-diol;methanesulfonic acid (2/1)—provides the bis[(methylsulfonyl)oxy] functionality that enables Ni(0)-catalyzed polymerization to proceed efficiently, yielding soluble PPPs with number-average molecular weights up to approximately 20,030 Da and degrees of polymerization reaching ~101 [3]. Alternative monomers lacking the mesylate leaving group (free hydroquinone, aryl bromides, or tosylates) either do not participate in the same catalytic cycle or produce substantially inferior polymer products. This application represents a functionally non-substitutable use case where the specific molecular identity of the dimethanesulfonate salt is mechanistically required.

Long-Term Stability Assurance in Acidic Tin Electrodeposition Electrolyte Storage and Transport

For manufacturers and distributors of pre-formulated tin methanesulfonate electroplating electrolytes, maintaining consistent electrochemical performance during storage and shipping is a critical quality control parameter. Quantitative voltammetric evidence demonstrates that hydroquinone, at molar ratios of 0.36–36 relative to stannous ions, preserves both the limiting current density and peak current density for tin deposition during extended storage of acidic MSA electrolytes [4]. Without this stabilization, progressive Sn²⁺ oxidation leads to declining current response and eventual bath failure. Incorporating Benzene-1,4-diol;methanesulfonic acid as the pre-formed MSA-compatible salt ensures that the antioxidant stabilizer is delivered in its most readily dispersible and immediately active form, minimizing batch-to-batch variability in electrolyte performance.

Specialty Sulfonate-Functionalized Aromatic Building Block for Organic Synthesis

In synthetic organic chemistry, Benzene-1,4-diol;methanesulfonic acid serves as a dual-function building block that combines the electron-rich hydroquinone aromatic core with two equivalents of methanesulfonic acid. This pre-formed salt facilitates direct sulfonation reactions under controlled conditions (80–100 °C, 4–6 hours) to yield para-sulfonated derivatives with >90% selectivity and yields up to 95% at optimized acid concentration (1.5 M) . The compound's utility extends to post-synthetic modification of metal-organic frameworks (MOFs) and to Pd-catalyzed deoxygenative cross-coupling reactions where the methanesulfonate groups serve as leaving groups for triflate intermediate formation. For procurement in medicinal chemistry and materials science laboratories, this compound offers a pre-weighed, stoichiometrically defined source of both hydroquinone redox functionality and methanesulfonic acid acidity in a single, stable crystalline solid.

Application
Selection Property
Validation Focus
Stannous MSA Electroplating Stabilizer
MSA-compatible antioxidant salt form; pre-weighed stoichiometry
Electrolyte storage lifetime and plating performance retention
Ni(0)-Catalyzed PPP Synthesis
Bismesylate leaving group for aryl cross-coupling
Polymer molecular weight and solubility outcomes
Acidic Tin Electrodeposition Storage
Pre-dissolved MSA salt for consistent antioxidant delivery
Limiting current density and Sn²⁺ oxidation suppression during storage
Sulfonate-Functionalized Aromatic Building Block
Dual-function hydroquinone core with sulfonate ester groups
Sulfonation selectivity and coupling reactivity
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